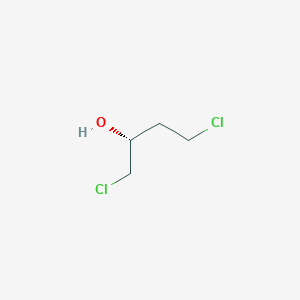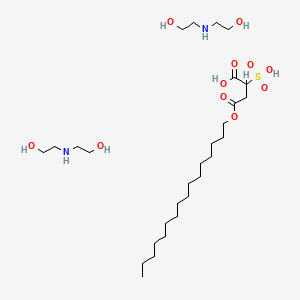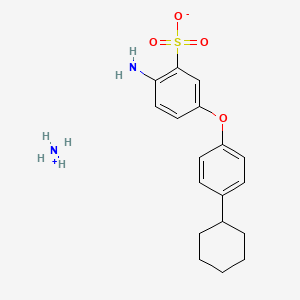
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is a complex organic compound with a molecular formula of C27H19NO7S. This compound is known for its unique chemical structure, which includes an anthraquinone core substituted with various functional groups. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the anthraquinone core: This can be achieved through the Friedel-Crafts acylation of benzene derivatives.
Introduction of the amino and hydroxy groups: These functional groups are introduced through nitration followed by reduction and hydroxylation reactions.
Attachment of the sulphonyl and phenoxy groups: This step involves sulphonation and etherification reactions, using reagents such as sulfonyl chlorides and phenols.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is utilized in various fields of scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Lacks the sulphonyl and phenoxy groups, making it less complex.
1-Hydroxy-4-(4-methylphenylsulphonyl)anthraquinone: Similar structure but without the amino group.
2-(4-(((4-Methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-(4-(((4-methylphenyl)sulphonyl)oxy)phenoxy)anthraquinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
20210-73-5 |
|---|---|
Formule moléculaire |
C27H19NO7S |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H19NO7S/c1-15-6-12-18(13-7-15)36(32,33)35-17-10-8-16(9-11-17)34-22-14-21(29)23-24(25(22)28)27(31)20-5-3-2-4-19(20)26(23)30/h2-14,29H,28H2,1H3 |
Clé InChI |
GFRYADAXOQKIEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)
